![molecular formula C20H14Cl2N4O B2571230 4-chloro-N-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 899746-44-2](/img/structure/B2571230.png)
4-chloro-N-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
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Description
“4-chloro-N-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide” is a chemical compound that belongs to the class of pyrazolo-pyridines . Pyrazolo-pyridines are known for their wide range of pharmacological properties and are part of several drugs .
Synthesis Analysis
The synthesis of pyrazolo-pyridines often involves the use of 5 (4)-aminopyrazoles as effective reagents . The synthetic methods are classified based on how well studied the pyrazolopyridine fragment is . 4-Unsubstituted 5-aminopyrazoles, which are heterocyclic analogs of enamines, have proven to be convenient and accessible building blocks in the synthesis of pyrido-annulated derivatives .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazolo-pyridines often involve the reaction of 4-unsubstituted 5-aminopyrazoles with various reagents . For example, 1-Alkyl-N-Boc-5-formylpyrazol-4-amines react with malononitrile and cyanoacetamide to form 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides, respectively .Scientific Research Applications
Biological Potential
Indole derivatives, which are structurally similar to “4-chloro-N-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide”, have been found to possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Antiviral Activity
Some indole derivatives have been reported to show antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . Similarly, Pyrimidine-derived indole ribonucleosides showed in vitro antiproliferative and antiviral activities .
Anti-HIV Activity
Indolyl and oxochromenyl xanthenone derivatives have been reported to show anti-HIV-1 activity .
Antibacterial Activity
Some indole derivatives have shown antibacterial activity against Gram-negative bacteria .
Antifungal Activity
The tested compounds demonstrated potent antifungal activity against Candida albicans and Candida glabrata .
Use in Organic Synthesis
Derivatives of 1,3,5-oxadiazine, which are structurally similar to “4-chloro-N-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide”, have found wide application in organic synthesis .
Use in Supramolecular Chemistry
These compounds have also been used in supramolecular chemistry .
Potential Biologically Active Substances
Derivatives of 1,3,5-oxadiazine are of interest to pharmacy, medicine, and agriculture as potential biologically active substances .
properties
IUPAC Name |
4-chloro-N-(4-chlorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N4O/c1-12-17-18(22)16(20(27)24-14-9-7-13(21)8-10-14)11-23-19(17)26(25-12)15-5-3-2-4-6-15/h2-11H,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNQZDXRIRUKJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide |
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